CID 78062352

Description

While direct structural data for CID 78062352 is absent, its classification likely aligns with compounds characterized by aromatic rings, heteroatoms (e.g., bromine, chlorine), and functional groups such as hydroxyl or nitro substituents, as observed in structurally similar PubChem entries .

Properties

CAS No. |

294-60-0 |

|---|---|

Molecular Formula |

C6H14O4Si |

Molecular Weight |

178.26 g/mol |

IUPAC Name |

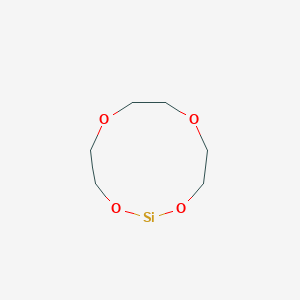

1,3,6,9-tetraoxa-2-silacycloundecane |

InChI |

InChI=1S/C6H14O4Si/c1-2-8-4-6-10-11-9-5-3-7-1/h1-6,11H2 |

InChI Key |

ARSUDMUWZMSGCJ-UHFFFAOYSA-N |

SMILES |

C1COCCO[Si]OCCO1 |

Canonical SMILES |

C1COCCO[SiH2]OCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78062352” involves multiple steps, starting with the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching with an MX aqueous solution to obtain an intermediate. The intermediate is then subjected to further reactions to yield the final compound .

Industrial Production Methods: Industrial production of compound “this compound” typically follows the same synthetic route as described above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78062352” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in its structure that are reactive under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Compound “CID 78062352” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of compound “CID 78062352” involves its interaction with specific molecular targets. It binds to these targets, altering their function and triggering a cascade of biochemical events. The exact pathways and targets vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78062352, we compare it with structurally and functionally related compounds, focusing on physicochemical properties, bioactivity, and synthetic accessibility.

Structural and Physicochemical Properties

The following table summarizes key properties of this compound and analogs:

Functional and Pharmacological Differences

- Oscillatoxin Derivatives : These marine toxins exhibit potent cytotoxicity, likely due to their macrocyclic structures and interactions with ion channels. Oscillatoxin D (CID 101283546) shows structural complexity absent in smaller synthetic analogs like this compound .

- Their synthetic routes are well-established but yield lower quantities compared to boronic acids .

- Boronic Acids (CAS 1046861-20-4): Widely used in Suzuki-Miyaura cross-couplings, these compounds exhibit high synthetic utility. Their bioactivity is less pronounced compared to oscillatoxins but relevant in materials science .

Analytical Characterization

- Mass Spectrometry: Techniques like LC-ESI-MS with in-source CID (Collision-Induced Dissociation) differentiate isomers (e.g., ginsenosides), a method applicable to this compound for structural elucidation .

- Chromatography: GC-MS and HPLC-ELSD are critical for purity assessment, as demonstrated in oscillatoxin and ginsenoside analyses .

Q & A

How should I formulate a focused research question for studying CID 78062352?

A well-structured research question should adhere to frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria . Begin by narrowing the scope: specify the compound’s properties (e.g., reactivity, stability) or interactions (e.g., with biological targets). For example, “How does the molecular structure of this compound influence its binding affinity to Enzyme X under varying pH conditions?” Avoid vague terms and ensure measurability through techniques like spectroscopy or computational modeling .

Q. What experimental design principles are critical for initial investigations of this compound?

Use a systematic approach:

- Define independent variables (e.g., concentration, temperature) and dependent variables (e.g., reaction rate, spectral output).

- Include controls (e.g., negative controls for contamination, positive controls for assay validation).

- Ensure reproducibility by documenting protocols in detail, including equipment calibration and reagent purity . Pilot studies are recommended to optimize conditions before full-scale experiments .

Q. How do I conduct a rigorous literature review for this compound?

Follow a structured process:

- Use databases like PubMed, SciFinder, or Reaxys to identify primary sources (original studies) and secondary sources (reviews).

- Prioritize recent studies (last 5–10 years) but include seminal older works to trace theoretical foundations.

- Critically evaluate methodologies in existing studies to identify gaps (e.g., unexplored reaction pathways or unvalidated computational models) .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data for this compound?

Apply triangulation : cross-validate results using multiple methods (e.g., HPLC for purity, NMR for structural confirmation) . Analyze potential sources of error:

Q. What strategies are effective for hypothesis testing involving this compound’s mechanism of action?

Combine deductive and exploratory approaches:

- Develop a null hypothesis (e.g., “this compound does not inhibit Protein Y”) and alternative hypothesis.

- Employ orthogonal assays (e.g., enzymatic assays + molecular docking simulations) to test predictions.

- Use dose-response curves to establish EC50/IC50 values and validate specificity via knockout models or competitive binding assays .

Q. How can I ensure methodological rigor when integrating interdisciplinary approaches (e.g., computational + experimental)?

- Align computational models (e.g., DFT calculations, MD simulations) with experimental parameters (e.g., solvent conditions, temperature).

- Validate predictions iteratively: compare simulated binding energies with experimental IC50 values.

- Address discrepancies by refining force fields or expanding sampling in simulations .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

- Use nonlinear regression (e.g., Hill equation) to model dose-response relationships.

- Apply Bland-Altman plots or Lin’s concordance to assess agreement between technical replicates.

- For high-throughput data, employ machine learning (e.g., PCA, clustering) to identify outliers or patterns .

Q. How do I address reproducibility challenges in synthesizing this compound?

- Document synthetic pathways exhaustively, including reaction times, catalysts, and purification steps.

- Characterize intermediates and final products via HPLC-MS , elemental analysis , and X-ray crystallography (if applicable).

- Compare yields and purity metrics with literature values, and report deviations .

Ethical & Reporting Standards

Q. What ethical considerations apply to studies involving this compound?

- Obtain institutional approval for biological or toxicological assays.

- Disclose funding sources and potential conflicts of interest.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How should I structure a manuscript reporting findings on this compound?

Follow IMRaD (Introduction, Methods, Results, Discussion):

- Methods : Detail synthesis protocols, analytical conditions, and statistical tests.

- Results : Present raw data in appendices; highlight processed data (e.g., kinetic plots) in the main text.

- Discussion : Contrast results with prior studies, emphasizing novel insights (e.g., unexpected stereoselectivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.